EPZ020411 hydrochloride

Description

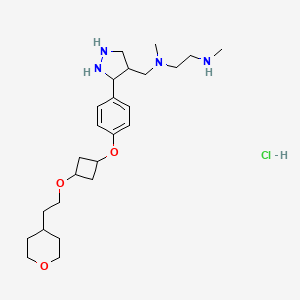

EPZ020411 hydrochloride is a potent and selective small-molecule inhibitor of protein arginine methyltransferase 6 (PRMT6), with a reported biochemical IC50 of 10 nM . PRMT6 is a type I PRMT enzyme responsible for asymmetric dimethylation of arginine residues on histone H3 (H3R2me2a), a post-translational modification linked to transcriptional repression and cancer progression .

Properties

Molecular Formula |

C25H39ClN4O3 |

|---|---|

Molecular Weight |

479.06 |

IUPAC Name |

N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C25H42N4O3.ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;/h3-6,19,21,23-28H,7-18H2,1-2H3;1H |

SMILES |

CNCCN(C)CC1CNNC1C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl |

Synonyms |

EPZ020411 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- EPZ020411 vs. Furamidine : While Furamidine selectively inhibits PRMT1, EPZ020411 targets PRMT6 with >10-fold selectivity over PRMT1 (IC50 = 119 nM) and PRMT8 (IC50 = 223 nM) .

- EPZ020411 vs. MS023 : MS023, derived from EPZ020411 by replacing the cyclobutoxy group with isopropoxy, broadens inhibition to multiple type I PRMTs (e.g., PRMT1: 30 nM; PRMT3: 119 nM) but sacrifices PRMT6 specificity .

- EPZ020411 vs. GSK3368715 : GSK3368715 inhibits PRMT1/3/6/8 with single-digit nM IC50s, making it a pan-type I inhibitor .

Functional and Therapeutic Implications

- Cancer Research : EPZ020411’s PRMT6 specificity is advantageous for studying H3R2me2a-driven oncogenesis, whereas MS023 and GSK3368715 are better suited for probing pan-PRMT pathways .

Pharmacokinetic and Practical Considerations

- Bioavailability : EPZ020411’s SC bioavailability (52%) surpasses that of many analogues, including MS023, which requires optimization for in vivo stability .

- Commercial Availability : EPZ020411 is available from multiple suppliers (e.g., MedChemExpress, Chemsoon) at >98% purity, whereas MS023 and GSK3368715 are less widely accessible .

Q & A

Q. What is the primary mechanism of action of EPZ020411 hydrochloride, and how is its inhibitory potency quantified?

this compound is a selective inhibitor of protein arginine methyltransferase 6 (PRMT6), targeting its enzymatic activity with an IC50 of 10 nM . The compound competitively inhibits PRMT6 by mimicking the substrate arginine via its ethylenediamine moiety, which structurally resembles the guanidine group of arginine . Methodologically, its potency is typically assessed using radioactive methyltransferase assays or antibody-based detection of histone H3 arginine 2 (H3R2) methylation in PRMT6-overexpressing cell lines .

Q. How does this compound compare to other PRMT inhibitors in terms of selectivity and experimental utility?

EPZ020411 exhibits >10-fold selectivity for PRMT6 over PRMT1 and PRMT8 , distinguishing it from pan-PRMT inhibitors like MS023 (which inhibits PRMT1, 3, 4, 6, and 8) . Researchers should validate selectivity using counter-screens against related PRMTs (e.g., PRMT5, CARM1) and employ cellular models with PRMT6 overexpression or knockout to confirm on-target effects .

Q. What are the recommended in vitro and in vivo models for studying EPZ020411’s biological effects?

In vitro, PRMT6-dependent cancer cell lines (e.g., leukemia, lung cancer) are used to assess H3R2 methylation suppression and downstream transcriptional effects . For in vivo studies, subcutaneous dosing in rats is preferred due to its demonstrated bioavailability and stability . Dose-response studies should include controls for off-target effects, such as co-administration of broad-spectrum PRMT inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when EPZ020411 shows variable efficacy across cellular contexts?

Discrepancies may arise from differences in PRMT6 expression levels, compensatory mechanisms by other PRMTs, or cell-specific substrate availability. To address this:

Q. What experimental design considerations are critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies of EPZ020411?

Key factors include:

- Dosing route : Subcutaneous administration in rodents achieves stable plasma concentrations, whereas oral bioavailability may require formulation optimization .

- PD markers : Monitor H3R2 methylation in peripheral blood mononuclear cells (PBMCs) or tumor biopsies as a surrogate for target engagement .

- Toxicology : Assess off-target effects on PRMT1/8 at high doses, as selectivity diminishes above 100 nM .

Q. How can structural insights into EPZ020411-PRMT6 binding inform the development of next-generation inhibitors?

Crystallographic studies reveal that EPZ020411’s cyclobutoxy group interacts with PRMT6’s hydrophobic pocket, while its pyrazole ring stabilizes the binding interface . Researchers can:

- Perform alanine scanning mutagenesis to identify critical residues for inhibitor binding .

- Design analogs with modified substituents (e.g., isopropoxy groups) to broaden or narrow target specificity .

- Compare binding modes with MS023 or CARM1 inhibitors to elucidate structural determinants of selectivity .

Methodological Best Practices

Q. How should researchers validate PRMT6 inhibition in cellular assays?

- Use orthogonal assays: Combine H3R2 methylation detection (e.g., immunoblotting) with RNA-seq to identify PRMT6-regulated genes (e.g., FLNA, CCND1) .

- Employ negative controls: Test EPZ020411 in PRMT6-knockout cells or with inactive analogs lacking the ethylenediamine moiety .

Q. What strategies mitigate off-target effects in long-term EPZ020411 treatment studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.